1-(3,3,3-Trifluoropropyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

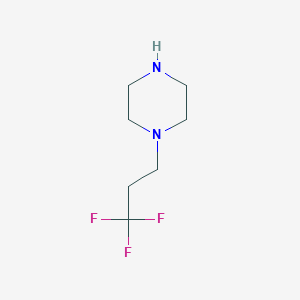

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,3,3-trifluoropropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)1-4-12-5-2-11-3-6-12/h11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSUBPCPJRBSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624293 | |

| Record name | 1-(3,3,3-Trifluoropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399580-61-1 | |

| Record name | 1-(3,3,3-Trifluoropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,3,3-trifluoropropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Piperazine Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of approved drugs and biologically active molecules. tandfonline.comnih.govtandfonline.com Its prevalence stems from a combination of desirable physicochemical and biological properties.

The versatile nature of the piperazine structure allows for the creation of new bioactive molecules for treating a variety of diseases. nih.gov The two nitrogen atoms provide sites for substitution, enabling the attachment of various functional groups to modulate the molecule's properties and interactions with biological targets. nih.govresearchgate.net This adaptability makes piperazine a valuable tool for optimizing drug candidates. tandfonline.comnih.gov

Key properties that contribute to the significance of the piperazine scaffold include:

Structural Rigidity and Flexibility: The chair and boat conformations of the piperazine ring provide a degree of structural rigidity, which can be important for precise binding to a biological target. nih.gov At the same time, it retains enough flexibility to allow for induced-fit interactions.

Biological Activity: Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and antipsychotic effects. researchgate.netbenthamdirect.comnih.gov

Synthetic Accessibility: The chemical reactivity of piperazine facilitates its incorporation into complex molecules, making it a readily available building block in drug discovery programs. tandfonline.commdpi.com

The widespread use of the piperazine scaffold highlights its importance as a foundational element in the design and development of novel therapeutic agents. tandfonline.com

Role of Trifluoromethyl and Trifluoropropyl Moieties in Enhancing Biological Activity and Pharmacological Profiles

The introduction of fluorine atoms, particularly in the form of trifluoromethyl (CF3) and related groups like trifluoropropyl, is a well-established strategy in medicinal chemistry to enhance the properties of drug candidates. mdpi.combohrium.comscilit.com These groups can profoundly influence a molecule's physical, chemical, and biological characteristics. nih.gov

Key Contributions of Trifluoromethyl and Trifluoropropyl Groups:

| Property | Effect of Trifluoromethyl/Trifluoropropyl Group | Reference |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the drug's half-life in the body. | mdpi.com |

| Lipophilicity | The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. | mdpi.com |

| Bioavailability | By enhancing metabolic stability and membrane permeability, these groups can lead to improved oral bioavailability. | nih.gov |

| Binding Affinity | The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to its biological target. | mdpi.com |

| Bioisosterism | The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a lead compound. | wikipedia.org |

The trifluoropropyl group, specifically, combines the electronic effects of the trifluoromethyl group with a flexible three-carbon chain. This linker can provide optimal spacing and orientation for the trifluoromethyl group to interact with a target protein, while the propyl chain itself can engage in favorable hydrophobic interactions.

Overview of 1 3,3,3 Trifluoropropyl Piperazine Within the Broader Class of Fluorinated Piperazine Derivatives

Strategies for the Synthesis of this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic routes. These methods primarily involve either the formation of the piperazine ring with the trifluoropropyl group already attached to a precursor or the addition of the trifluoropropyl group to a pre-existing piperazine ring.

Reductive Amination Approaches to N-Alkylated Piperazines

Reductive amination is a widely used and powerful method for the formation of C-N bonds, making it a key strategy for the synthesis of N-alkylated piperazines. sci-hub.ruyoutube.com This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com

In the context of synthesizing this compound, this would involve the reaction of piperazine with 3,3,3-trifluoropropanal. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and commonly used option. nih.govnih.gov The general reaction is as follows:

Piperazine + 3,3,3-Trifluoropropanal --(NaBH(OAc)₃)--> this compound

This method is advantageous due to its operational simplicity and the commercial availability of the starting materials. sci-hub.ru The reaction conditions are generally mild, and the process can be adapted for large-scale synthesis.

Alkylation Reactions Utilizing 3,3,3-Trifluoropropyl Precursors

Direct alkylation of piperazine with a suitable 3,3,3-trifluoropropyl precursor is another common and effective method for synthesizing the target compound. mdpi.com This approach relies on the nucleophilic nature of the secondary amine in the piperazine ring attacking an electrophilic carbon atom in the trifluoropropyl precursor.

Commonly used precursors include 3,3,3-trifluoropropyl halides (e.g., 1-bromo-3,3,3-trifluoropropane or 1-iodo-3,3,3-trifluoropropane) or 3,3,3-trifluoropropyl sulfonates (e.g., tosylates or mesylates). The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Piperazine + 3,3,3-Trifluoropropyl-X --(Base)--> this compound (where X = Br, I, OTs, OMs)

The choice of the leaving group (X) and the reaction conditions (solvent, temperature, and base) can significantly impact the reaction's efficiency and yield. For instance, using a more reactive alkylating agent like an alkyl iodide can favor the reaction. google.com

A potential challenge with this method is the possibility of dialkylation, where both nitrogen atoms of the piperazine ring react with the alkylating agent. To control this, a large excess of piperazine can be used, or one of the piperazine nitrogens can be protected with a suitable protecting group (e.g., Boc or Cbz) prior to alkylation, followed by a deprotection step. nih.gov

Cyclization Strategies for Piperazine Ring Formation

Instead of starting with a pre-formed piperazine ring, it is also possible to construct the piperazine ring with the 3,3,3-trifluoropropyl group already incorporated into one of the building blocks. organic-chemistry.orgnih.govnih.govresearchgate.netrsc.orguni-kiel.de These cyclization strategies offer a high degree of flexibility in accessing substituted piperazines.

One such approach involves the reductive cyclization of a dioxime precursor. This method utilizes a primary amine, which is reacted with a nitrosoalkene in a double Michael addition to form a bis(oximinoalkyl)amine. This intermediate then undergoes catalytic reductive cyclization to form the piperazine ring. mdpi.com To synthesize this compound via this route, a primary amine containing the 3,3,3-trifluoropropyl group would be a key starting material.

Another strategy involves the palladium-catalyzed cyclization of a diamine component with a propargyl unit, which can be adapted to form the piperazine ring. organic-chemistry.org While more complex, these methods provide access to a wider range of structurally diverse piperazines.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov Modifications can be made to both the second nitrogen atom of the piperazine ring and the trifluoropropyl chain.

N-Substitution Reactions on the Piperazine Ring

The secondary amine of the this compound core is a versatile handle for introducing a wide variety of substituents. researchgate.netnih.gov Common derivatization reactions include:

Alkylation: Reaction with alkyl halides or sulfonates can introduce various alkyl or substituted alkyl groups. researchgate.net

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce a diverse range of N-substituents. nih.gov

Arylation: Buchwald-Hartwig amination or other cross-coupling reactions can be used to introduce aryl or heteroaryl groups.

These reactions allow for the systematic exploration of the chemical space around the piperazine core, enabling the fine-tuning of a compound's biological activity and physicochemical properties.

Modification of the Trifluoropropyl Chain

While less common than N-substitution, modification of the 3,3,3-trifluoropropyl chain can also be explored to generate novel analogs. This could involve synthesizing precursors with different fluorination patterns or with substituents on the propyl chain. For example, starting with a different fluorinated aldehyde or alkyl halide in the initial synthesis would lead to analogs with modified side chains.

Metabolic studies of related compounds, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have shown that hydroxylation of the aromatic ring and degradation of the piperazine moiety can occur. nih.gov While not a direct synthetic modification, understanding these metabolic pathways can inform the design of more stable analogs.

Receptor and Enzyme Target Modulation

Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1) Inhibition

Selectivity Profiles Against Related Kinases

The selectivity of kinase inhibitors is a critical factor in their development as therapeutic agents, as off-target effects can lead to toxicity. Compounds with structural similarities to this compound have been evaluated for their kinase selectivity.

For instance, the benzonaphthyridinone inhibitor, Torin1, which incorporates a piperazine moiety, has demonstrated remarkable selectivity for mTOR (mammalian target of rapamycin) over other kinases. nih.gov In a screening against 442 human kinases, Torin1 was found to be highly selective for PIKK family kinases. nih.gov Specifically, it exhibited over 1000-fold selectivity for mTOR compared to PI3K. nih.gov

Another study identified a diketopiperazine derivative, compound 5-3, as a novel FLT3-ITD selective inhibitor. mdpi.com This compound showed potent inhibition of FLT3-ITD with an IC₅₀ value of 188 nM, while its activity against wild-type FLT3 was significantly lower (>1000 nM), indicating a high degree of selectivity. mdpi.com The selectivity of compound 5-3 for FLT3-ITD over wild-type FLT3 was found to be greater than that of the known inhibitor AC220. mdpi.com

Furthermore, research on pyrazolopyrimidine derivatives has highlighted the potential for high selectivity. One such compound, 1-NA-PP1, was identified as a highly selective inhibitor for protein kinase D (PKD). researchgate.net

Table 1: Kinase Selectivity of Related Compounds

| Compound | Target Kinase | Selectivity Profile | Reference |

|---|---|---|---|

| Torin1 | mTOR | >1000-fold selective for mTOR over PI3K. nih.gov | nih.gov |

| Compound 5-3 | FLT3-ITD | IC₅₀ >1000 nM for FLT3-WT vs. 188 nM for FLT3-ITD. mdpi.com | mdpi.com |

| 1-NA-PP1 | PKD | Highly selective for PKD isoforms. researchgate.net | researchgate.net |

GPR119 Receptor Agonism

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and related metabolic disorders. rsc.orgmedchemexpress.com The activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, stimulates insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). medchemexpress.comnih.gov

Several GPR119 agonists featuring a piperidine (B6355638) or piperazine moiety have been developed. rsc.org For example, a series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been identified as potent GPR119 agonists. nih.gov The introduction of an N-trifluoromethyl group in these compounds not only enhanced their agonist activity but also improved their safety profile by reducing inhibition of the hERG channel. nih.gov One compound from this series, N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine (compound 27), was identified as a potent and orally bioavailable GPR119 agonist that lowered plasma glucose in animal models. nih.gov

Another orally active GPR119 agonist, compound 21b, demonstrated an EC₅₀ value of 3.8 nM for human GPR119 and exhibited hypoglycemic effects. medchemexpress.com The development of such compounds highlights the potential of molecules with structural features related to this compound in the management of type 2 diabetes. researchgate.netfrontiersin.org

Table 2: GPR119 Agonist Activity of Related Compounds

| Compound | Target | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Compound 27 | GPR119 | Potent oral agonist | nih.gov |

| Compound 21b | hGPR119 | 3.8 nM | medchemexpress.com |

| AR 231453 | GPR119 | Potent and specific oral agonist | medchemexpress.com |

Cannabinoid Receptor 1 (CB1) Inverse Agonism

Cannabinoid receptor 1 (CB1) inverse agonists have been investigated for their potential in treating obesity and metabolic disorders. nih.govnih.gov However, first-generation compounds were associated with psychiatric side effects, prompting the development of new chemical scaffolds with improved properties. nih.gov

Derivatives of benzhydryl piperazine have emerged as a promising class of CB1 inverse agonists. nih.gov One such compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), binds to the CB1 receptor with a Ki value of 220 nM and exhibits selectivity over the CB2 receptor. nih.govresearchgate.net This compound and its analogs, LDK1203 and LDK1222, have demonstrated inverse agonist profiles for the CB1 receptor. nih.gov

Furthermore, functionalized 6-piperazin-1-yl-purines have been developed as potent and selective CB1 inverse agonists. nih.govnih.gov By replacing the 4-aminopiperidine (B84694) group of the known inverse agonist otenabant (B1677804) with a functionalized piperazine, researchers have created compounds with high affinity and selectivity for the human CB1 receptor over the CB2 receptor. nih.gov One compound from this series, an aryl urea (B33335) derivative (compound 65), showed a Ki of 4 nM and over 1,000-fold selectivity for hCB1 over hCB2, along with reduced brain penetration. nih.gov

Table 3: CB1 Inverse Agonist Activity of Related Compounds

| Compound | Target | Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| LDK1229 | CB1 | 220 nM | Selective over CB2 | nih.gov |

| Compound 65 (aryl urea derivative) | hCB1 | 4 nM | >1,000-fold selective over hCB2 | nih.gov |

Monoamine Transporter Modulation (Serotonin, Dopamine (B1211576), Noradrenaline) for Related Compounds

Monoamine transporters, including those for serotonin (B10506) (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET), are key targets for drugs treating various neuropsychiatric disorders. nih.govnih.gov Piperazine derivatives are known to interact with these transporters. wikipedia.org

Studies on methcathinone (B1676376) analogs have shown that the substitution pattern on the aromatic ring can influence the selectivity for different monoamine transporters. nih.gov For instance, fluoro-substituted analogs tend to favor the dopamine transporter, while trifluoromethyl-substituted compounds show a preference for the serotonin transporter. nih.gov Specifically, compounds with a substituent at the 4-position (para) of the phenyl ring were found to be more serotonergic. nih.gov

The piperazine ring is a common scaffold in compounds targeting monoamine transporters. nih.gov For example, certain piperazine derivatives, such as nefazodone (B1678010) and vanoxerine, are known dopamine transporter (DAT) inhibitors. wikipedia.org The structural features of these compounds, including the piperazine core, are crucial for their interaction with and modulation of monoamine transporters. nih.gov

Antimicrobial Activities

Antibacterial Efficacy

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. researchgate.netnih.gov Piperazine derivatives, especially those containing fluorine, have shown promise as antibacterial agents. researchgate.netnih.gov

A study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives revealed that these compounds are effective against antibiotic-resistant Gram-positive bacteria. nih.govrti.org The trifluoromethyl-substituted derivative (compound 13) demonstrated good activity against tested bacteria, with a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL for a strain of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also found to inhibit and eradicate biofilms of MRSA and Enterococcus faecalis. nih.gov

Another study synthesized a series of piperazine derivatives and tested their antibacterial activity against several bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with many of the compounds showing significant activity. researchgate.net The incorporation of a trifluoromethyl group into biphenyl (B1667301) derivatives has also been explored, with antimicrobial assays demonstrating that fluorine substitution can significantly enhance antibacterial activity. researchgate.net

Antifungal Efficacy

In addition to their antibacterial properties, piperazine and trifluoromethyl-containing compounds have demonstrated significant antifungal activity. nih.govresearchgate.net

A series of acrylamide (B121943) derivatives containing both trifluoromethylpyridine and piperazine moieties were synthesized and evaluated for their antifungal activity against various plant pathogenic fungi. researchgate.netacs.org Several of these compounds exhibited excellent in vitro antifungal activity. researchgate.net For example, compounds 7d and 12b showed outstanding activity against Rhizoctonia solani, with EC₅₀ values of 0.046 μg/mL, which is significantly more potent than the commercial fungicides boscalid (B143098) and fluxapyroxad. researchgate.net

Novel triazole compounds containing a piperazine moiety have also been synthesized and shown to have broad-spectrum antifungal activity against human pathogenic fungi. mdpi.com Similarly, trifluoromethyl pyrimidine (B1678525) derivatives have demonstrated good in vitro antifungal activities against a range of fungi, including Botrytis cinerea and Sclerotinia sclerotiorum. frontiersin.org The antifungal activity of these compounds underscores the potential of incorporating trifluoromethyl and piperazine groups in the design of new antifungal agents. nih.govresearchgate.net

Table 4: Antimicrobial Activity of Related Compounds

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazole derivatives | MRSA, Enterococcus faecalis | MIC as low as 3.12 μg/mL against MRSA. nih.gov | nih.gov |

| Acrylamide derivatives with trifluoromethylpyridine and piperazine | Rhizoctonia solani | EC₅₀ of 0.046 μg/mL, superior to commercial fungicides. researchgate.net | researchgate.net |

| Triazole derivatives with piperazine | Human pathogenic fungi | Broad-spectrum antifungal activity. mdpi.com | mdpi.com |

| Trifluoromethyl pyrimidine derivatives | Botrytis cinerea, Sclerotinia sclerotiorum | Good in vitro antifungal activities. frontiersin.org | frontiersin.org |

Antiviral Activities

Recent research has explored the utility of trifluoromethyl-substituted piperazine derivatives in the context of plant pathology, specifically in combating viral infections and enhancing plant defense mechanisms.

Activity against Plant Viruses

A series of novel trifluoromethylpyridine piperazine derivatives have been synthesized and evaluated for their antiviral activity against common plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.govnih.gov In these studies, several compounds demonstrated significant antiviral efficacy, in some cases surpassing that of the commercial antiviral agent Ningnanmycin. nih.govnih.gov

For example, compound A16 from one study, which features a trifluoromethylpyridine and a piperazine core, showed potent protective activity against TMV with a half-maximal effective concentration (EC50) of 18.4 µg/mL, compared to 50.2 µg/mL for Ningnanmycin. nih.gov Another compound, A10, exhibited high inactivation activity against TMV. frontiersin.org These findings suggest that the combination of a trifluoromethyl group and a piperazine ring can lead to potent antiviral agents for agricultural applications. researchgate.net

Table 1: Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives against TMV

| Compound | Curative Activity (%) (at 500 µg/mL) | Protective Activity (%) (at 500 µg/mL) | Inactivation Activity (%) (at 500 µg/mL) | EC50 (µg/mL) - Protective Activity |

|---|---|---|---|---|

| A3 | 63.2 | 79.1 | 88.5 | 20.2 |

| A16 | 55.4 | 87.0 | 85.3 | 18.4 |

| A21 | 58.6 | 76.7 | 89.2 | Not Reported |

| A10 | 52.1 | 65.8 | 93.1 | 54.5 |

| NNM | 51.5 | 74.5 | 91.4 | 50.2 |

Data sourced from Zhang et al., 2022. frontiersin.org

Induction of Systemic Acquired Resistance (SAR) in Plants

Beyond direct antiviral action, certain trifluoromethylpyridine piperazine derivatives have been shown to induce Systemic Acquired Resistance (SAR) in plants. nih.govfrontiersin.org SAR is a state of heightened defense readiness in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. nih.govfrontiersin.org

The active compounds were found to enhance the activities of key defense enzymes in tobacco plants, including superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). nih.govnih.gov This enzymatic activation is a hallmark of the SAR response. Furthermore, these compounds were observed to trigger the phenylpropanoid biosynthesis pathway, which is crucial for the production of defense-related compounds. nih.govnih.gov This indicates that trifluoromethylpyridine piperazine derivatives can act as plant activators, stimulating the plant's own immune system to fight off viral infections. nih.gov

Other Reported Biological Activities of Piperazine Derivatives

The versatility of the piperazine scaffold has led to its investigation in a wide range of therapeutic areas, including central nervous system disorders.

Antipsychotic Potential

Piperazine derivatives are a well-established class of antipsychotic agents. nih.gov Many of these compounds exert their effects by modulating dopamine and serotonin receptors in the brain. researchgate.net The introduction of various substituents onto the piperazine ring can significantly influence the antipsychotic activity. nih.gov

While specific studies on the antipsychotic potential of this compound are limited, research on related structures provides valuable insights. For example, a series of multi-target heterocycle piperazine derivatives have been designed and synthesized as potential antipsychotics. rsc.org One promising compound from this series, 3w , exhibited high affinity for D2, 5-HT1A, 5-HT2A, and H3 receptors, which is a desirable profile for an atypical antipsychotic. rsc.org This compound also demonstrated favorable in vivo activity, reversing apomorphine-induced climbing and MK-801-induced hyperactivity in animal models without inducing significant side effects like catalepsy. rsc.org The inclusion of a trifluoromethyl group is a common strategy in the design of CNS-active drugs to enhance properties such as metabolic stability and brain penetration. This suggests that this compound could be a valuable scaffold for the development of novel antipsychotic agents.

Anticonvulsant Properties

The piperazine moiety has also been incorporated into compounds with anticonvulsant properties. In a study focused on hybrid compounds for the treatment of epilepsy, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione containing a 4-arylpiperazine fragment with a trifluoromethyl group were synthesized and evaluated. nih.gov

Among the 1-phenylpiperazine (B188723) derivatives tested, antiseizure protection was observed for compounds with a trifluoromethyl group at the 3-position of the phenyl ring. nih.gov Specifically, compound 6 from this series, which contains a 3-(trifluoromethyl)phenylpiperazine moiety, showed notable activity in the 6 Hz seizure model, a test used to identify drugs effective against treatment-resistant seizures. nih.gov This indicates that the presence of a trifluoromethyl group on the arylpiperazine ring can contribute to anticonvulsant activity. While this study did not investigate a trifluoropropyl group directly attached to the piperazine nitrogen, the findings support the potential of trifluoromethylated piperazine derivatives in the development of new anticonvulsant drugs. nih.gov

Table 2: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Derivative with a Trifluoromethylphenylpiperazine Moiety

| Compound | MES test (% protection at 100 mg/kg) | 6 Hz test (% protection at 100 mg/kg) | scPTZ test (% protection at 100 mg/kg) |

|---|---|---|---|

| 6 | 25 | 50 | 0 |

MES = Maximal Electroshock; scPTZ = subcutaneous Pentylenetetrazole. Data sourced from a study on hybrid anticonvulsants. nih.gov

Antidepressant Effects

The piperazine moiety is a key substructure in the development of many antidepressant medications. nih.gov Derivatives are often designed to interact with serotonergic and other neurotransmitter systems implicated in mood regulation. nih.govnih.gov However, there are no specific studies available that have investigated or established the antidepressant effects of this compound.

Anti-inflammatory Properties

Various N-phenyl piperazine derivatives have demonstrated dose-dependent anti-inflammatory responses in research settings. biomedpharmajournal.orgnih.gov The anti-inflammatory activity of piperazine compounds is an area of active investigation. scielo.org.mxnih.gov Despite this, no research has been published detailing the specific anti-inflammatory properties of this compound.

Cytotoxic and Antiproliferative Effects

The cytotoxic and antiproliferative activities of piperazine derivatives against various cancer cell lines are a significant area of cancer research. nih.govmdpi.commdpi.comnih.gov These compounds are investigated for their potential to inhibit cancer cell growth and induce apoptosis. A review of the current scientific literature reveals no studies focused on the cytotoxic or antiproliferative effects of this compound.

Insecticidal Activity

Piperazine and its derivatives have been a subject of interest in the development of new pesticides due to their insecticidal properties. rhhz.netccspublishing.org.cnresearchgate.netnih.gov The core structure is often modified to enhance activity against various insect pests. rhhz.net Nevertheless, there is no available research or data on the insecticidal activity of this compound.

Metabolism and Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME properties of piperazine (B1678402) derivatives are generally favorable, contributing to their widespread use in pharmaceuticals. The piperazine ring, with its two nitrogen atoms, imparts properties that often lead to good water solubility and oral bioavailability bohrium.comnih.gov. These characteristics facilitate absorption from the gastrointestinal tract and distribution throughout the body.

For many arylpiperazine drugs, after absorption, they undergo extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes nih.gov. The distribution of these compounds can be wide, often including the central nervous system, which is a key target for many piperazine-based drugs nih.gov. The metabolism of these compounds is a critical determinant of their duration of action and the formation of active or inactive metabolites. Excretion of the parent drug and its metabolites typically occurs via the kidneys into the urine.

A summary of the general ADME properties of piperazine derivatives is presented in the table below.

| ADME Property | General Characteristics for Piperazine Derivatives |

| Absorption | Generally good oral bioavailability due to favorable physicochemical properties. |

| Distribution | Wide distribution in tissues, including potential for crossing the blood-brain barrier. |

| Metabolism | Extensive metabolism, primarily in the liver by CYP enzymes. |

| Excretion | Primarily renal excretion of parent compound and metabolites. |

Phase I Metabolic Pathways for Related Compounds (e.g., hydroxylation, degradation of piperazine moiety)

Phase I metabolism of piperazine derivatives involves the introduction or unmasking of functional groups, preparing them for Phase II conjugation or direct excretion. Studies on the closely related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) reveal two major Phase I metabolic pathways nih.gov.

The primary pathways observed for TFMPP and other arylpiperazines are:

Aromatic Hydroxylation: This involves the addition of a hydroxyl group (-OH) to the aromatic ring. For TFMPP, this occurs on the trifluoromethylphenyl moiety nih.gov.

Degradation of the Piperazine Moiety: This pathway involves the breakdown of the piperazine ring structure. For TFMPP, this degradation leads to the formation of several key metabolites, including N-(3-trifluoromethylphenyl)ethylenediamine and 3-trifluoromethylaniline nih.gov.

These metabolic transformations are largely catalyzed by CYP enzymes, with CYP2D6 and CYP3A4 playing significant roles in the metabolism of many arylpiperazine drugs nih.govresearchgate.net. The specific metabolites formed can have their own pharmacological activity.

| Phase I Pathway | Description | Example Metabolites (from TFMPP) |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Hydroxy-3-trifluoromethylaniline, N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine |

| Piperazine Moiety Degradation | Cleavage and breakdown of the piperazine ring. | N-(3-trifluoromethylphenyl)ethylenediamine, 3-trifluoromethylaniline |

Phase II Conjugation Reactions for Related Compounds (e.g., glucuronidation, sulfatation, acetylation)

Following Phase I metabolism, the newly introduced or exposed functional groups on the piperazine derivatives and their metabolites can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

For TFMPP, the identified Phase II reactions include:

Glucuronidation: The attachment of glucuronic acid to hydroxylated metabolites.

Sulfation: The addition of a sulfate group.

Acetylation: The addition of an acetyl group to amine-containing metabolites nih.gov.

These conjugation reactions are essential for the detoxification and elimination of the drug and its metabolites.

| Phase II Reaction | Description |

| Glucuronidation | Conjugation with glucuronic acid, typically at hydroxyl groups. |

| Sulfation | Conjugation with a sulfate group, also at hydroxyl groups. |

| Acetylation | Addition of an acetyl group, often to primary amine metabolites. |

Excretion Profiles of Parent Compound and Metabolites

The final step in the pharmacokinetic profile of a drug is its excretion. For piperazine derivatives, the primary route of excretion is through the kidneys into the urine nih.gov. Both the unchanged parent compound and its various Phase I and Phase II metabolites are eliminated in this way.

Toxicological Assessments and Safety Profiles

Neurotoxicity Studies for Related Trifluoromethylphenylpiperazine Derivatives

Research into trifluoromethylphenylpiperazine (TFMPP) derivatives has revealed significant neurotoxic effects, particularly within dopaminergic systems. Studies utilizing dopaminergic cell lines (N27 cells) have shown that TFMPP derivatives can inhibit cell growth in a dose-dependent manner. The concern is that unregulated use of such designer drugs could elevate the risk of movement and mental health disorders. These compounds are known to increase monoaminergic neurotransmission, with TFMPP primarily affecting serotonergic systems, but also influencing dopamine (B1211576) and norepinephrine (B1679862).

The neurotoxicity of TFMPP derivatives is significantly linked to their impact on the dopaminergic system. These compounds have been shown to induce the death of dopaminergic neurons. The mechanism of toxicity involves an increase in dopamine turnover and release by blocking autoinhibitory D2 receptors. This surge in cytoplasmic dopamine can lead to autooxidation, generating reactive oxygen species and subsequent oxidative stress. The process is comparable to the neurotoxicity induced by well-known dopaminergic neurotoxins like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), which causes irreversible damage to the nigrostriatal pathway. Studies on N27 rat dopaminergic neurons confirmed that TFMPP derivatives induce significant neurotoxicity, leading to a decrease in the expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis.

A primary mechanism underlying the neurotoxicity of TFMPP derivatives is the induction of oxidative stress. Research has demonstrated that these compounds trigger an increase in the production of both Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). This oxidative imbalance disrupts cellular homeostasis and contributes to neuronal damage. The combination of 1-benzylpiperazine (BZP) and TFMPP, often found in recreational "party pills," has been shown to be a potent inducer of oxidative stress. This heightened oxidative state is a critical factor in the subsequent cellular damage observed in toxicological studies.

Mitochondria are primary targets in the toxic effects of TFMPP derivatives. Exposure to these compounds leads to significant mitochondrial impairment, characterized by the disruption of the mitochondrial membrane potential (Δψm) and a depletion of intracellular ATP. This energetic imbalance compromises essential cellular functions and can initiate cell death pathways. The loss of mitochondrial membrane potential is a critical event that impairs oxidative phosphorylation and ultimately leads to cell death.

Table 1: Effects of Trifluoromethylphenylpiperazine (TFMPP) Derivatives on Mitochondrial Function

| Parameter | Observed Effect | Reference |

|---|---|---|

| Mitochondrial Function | General Dysfunction | |

| Mitochondrial Membrane Potential (Δψm) | Disruption / Collapse | |

| Intracellular ATP Levels | Depletion |

The cellular damage initiated by oxidative stress and mitochondrial dysfunction culminates in programmed cell death, or apoptosis. Studies have confirmed that TFMPP derivatives are capable of inducing apoptosis in neuronal cells. The combination of BZP and TFMPP also triggers apoptotic pathways. While the precise signaling cascades for TFMPP are under investigation, research on other novel piperazine (B1678402) derivatives suggests the induction of caspase-dependent apoptosis. This process involves the inhibition of critical cell proliferation and survival pathways, such as the PI3K/AKT signaling pathway.

Cytotoxicity and Cellular Effects

Beyond neurotoxicity, TFMPP has demonstrated significant cytotoxic activity in various cell types. Comparative studies of piperazine derivatives have consistently identified TFMPP as having the strongest cytotoxic effect. This has been observed in different in vitro models, including human liver cell lines (HepaRG and HepG2) and primary rat hepatocytes, as well as cardiac cells. The cytotoxicity is concentration-dependent and points to a high risk for cellular damage in key organs involved in detoxification and metabolism.

A key aspect of the cytotoxicity of TFMPP and related compounds is the depletion of intracellular glutathione (GSH). GSH is a critical antioxidant that protects cells from oxidative damage. Toxicological studies show that exposure to a combination of BZP and TFMPP leads to a significant decrease in the intracellular GSH/GSSG (oxidized glutathione) ratio. This depletion of the cellular antioxidant defense system makes cells more vulnerable to the damaging effects of ROS. Studies on primary rat hepatocytes revealed that while several piperazine derivatives were tested, some, like 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), caused a significant decrease in total GSH levels, indicating a disruption of the cell's redox balance. The rapid diminishment of intracellular GSH content is closely linked to the loss of mitochondrial membrane potential and subsequent cell death.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1-(3,3,3-Trifluoropropyl)piperazine | - |

| 1-(3-trifluoromethylphenyl)piperazine | TFMPP |

| 1-benzylpiperazine | BZP |

| 1-(3,4-methylenedioxybenzyl)piperazine | MDBP |

| 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine | MPTP |

| Glutathione | GSH |

| Oxidized Glutathione | GSSG |

ATP Depletion

Following a comprehensive review of available scientific literature, no studies were identified that specifically investigate the effect of this compound on cellular ATP (adenosine triphosphate) levels. Therefore, there is currently no data to report regarding ATP depletion as a toxicological mechanism for this particular compound.

Caspase Activation

A thorough search of published research has found no specific data on the ability of this compound to induce apoptosis through the activation of caspases. While other novel piperazine derivatives have been shown to induce caspase-dependent apoptosis in cancer cells, these findings cannot be extrapolated to this compound without direct experimental evidence nih.govresearchgate.net. Caspase-3, in particular, is a critical enzyme in the apoptotic pathway, and its activation is a central event in programmed cell death illinois.edunih.govdovepress.com. However, research directly linking this compound to this mechanism is not currently available.

Drug-Drug Interactions for Related Compounds

While direct drug-drug interaction studies for this compound are not available, research on structurally related piperazine compounds provides significant insight into its potential for such interactions. The metabolism of many drugs, particularly piperazine derivatives, is heavily reliant on the cytochrome P450 (CYP) enzyme system nih.gov. Inhibition or inactivation of these enzymes can lead to clinically significant drug-drug interactions nih.govkoreascience.kr.

Research into piperazine-based compounds, such as those found in 'party pills', has shown that they can significantly inhibit major CYP isoenzymes responsible for drug metabolism researchgate.net.

Inhibition of Cytochrome P450 Isoenzymes

A structurally similar compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has been studied for its metabolic pathways and interactions. In vitro studies using human liver microsomes indicate that the metabolism of TFMPP involves CYP2D6, CYP1A2, and CYP3A4 researchgate.net. Furthermore, TFMPP and other piperazine analogues demonstrate significant inhibitory activity against a range of CYP isoenzymes researchgate.net.

The table below summarizes the inhibitory effects of various piperazine analogues on key drug-metabolizing enzymes.

| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |

| TFMPP | Yes | Yes | Yes | Yes | Yes |

| BZP | Yes | Yes | Yes | Yes | Yes |

| pFPP | Yes | Yes | Yes | Yes | Yes |

| MeOPP | Yes | Yes | Yes | Yes | Yes |

| mCPP | Yes | Yes | Yes | Yes | Yes |

| MBZP | Yes | Yes | Yes | Yes | Yes |

| MDBP | Yes | Yes | Yes | Yes | Yes |

| Data sourced from in vitro microsomal assays. "Yes" indicates significant inhibitory activity was observed researchgate.net. |

Mechanism-Based Inactivation

Certain piperazine derivatives containing a trifluoromethyl group have been identified as mechanism-based inactivators (MBIs) of CYP enzymes. This type of inhibition involves the compound being converted by the enzyme into a reactive metabolite, which then irreversibly binds to and inactivates the enzyme nih.gov.

For instance, 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), which contains both a piperazine ring and a trifluoromethyl group, has been shown to be a mechanism-based inactivator of both CYP3A4 and CYP2D6 nih.govnih.govresearchgate.net. Inactivation of CYP3A4, which is responsible for metabolizing over half of all pharmaceutical drugs, can lead to severe adverse drug interactions nih.govnih.govresearchgate.net. This NADPH-, time-, and concentration-dependent inactivation suggests that other piperazine compounds with similar structural motifs may also have the potential for mechanism-based inhibition nih.gov.

Interactions of the Parent Compound: Piperazine

The parent compound, piperazine, is known to interact with several drugs. These interactions can be categorized by their clinical significance.

| Interacting Drug | Interaction Type | Significance |

| Amifampridine | Unknown | Major |

| Bupropion | Unknown | Major |

| Chlorpromazine | Unknown | Major |

| Fluphenazine | Unknown | Major |

| Iohexol | Unknown | Major |

| Tramadol | Unknown | Major |

| Evening Primrose | Unknown | Moderate |

| Ginkgo | Unknown | Moderate |

| Iomeprol | Unknown | Moderate |

| Iopamidol | Unknown | Moderate |

| Lindane (Topical) | Unknown | Moderate |

| Metrizamide | Unknown | Moderate |

| Polyethylene glycol 3350 with electrolytes | Unknown | Moderate |

| Sodium iodide I-123 | Unknown | Moderate |

| Sodium iodide I-131 | Unknown | Minor |

| This list is not exhaustive. The classifications are guidelines and the relevance to a specific individual is difficult to determine drugs.com. |

Given that compounds like TFMPP and EMTPP, which share structural features with this compound, are potent inhibitors of key metabolic enzymes, it is plausible that this compound could also be involved in significant drug-drug interactions by inhibiting CYP-mediated metabolism.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating piperazine (B1678402) compounds from complex mixtures, such as street drug samples or biological fluids.

GC-MS is a powerful and widely available technique for the analysis of piperazine derivatives. rsc.org It offers excellent separation and definitive identification based on the mass spectrum of the analyte. For piperazines, the process typically involves a simple solvent extraction followed by direct injection into the GC-MS system. rsc.org Methods have been developed that allow for the separation of multiple piperazine compounds, including positional isomers, in a single run. rsc.orgfigshare.com Derivatization, such as acetylation, can be employed to improve the chromatographic behavior and mass spectral characteristics of the compounds and their metabolites. mdma.chnih.gov

A typical GC-MS method would utilize a capillary column, such as a DB-5ms, and operate in full-scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity and quantitative analysis. mdma.chscholars.directnih.gov

Table 1: Illustrative GC-MS Parameters for Piperazine Analysis

| Parameter | Value |

|---|---|

| Column | J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) scholars.direct |

| Injection Mode | Splitless scholars.direct |

| Injector Temp. | 250 °C scholars.direct |

| Oven Program | Initial 100°C, ramped to 200°C+ unodc.org |

| Detector | Mass Spectrometer (MS) |

| Ionization | Electron Ionization (EI) |

This table represents typical parameters for related compounds, as specific validated methods for 1-(3,3,3-Trifluoropropyl)piperazine are not detailed in the search results.

HPLC is another key technique used for the analysis of piperazines. It is particularly suitable for compounds that may not be volatile enough for GC or that might degrade at high temperatures. Various detectors can be coupled with HPLC, including Diode-Array Detectors (DAD) and fluorescence detectors. nih.govnih.govsemanticscholar.org HPLC-DAD allows for the identification of compounds based on their retention time and UV-Vis spectrum. nih.gov For increased sensitivity and selectivity, derivatization with a fluorescent tag, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), can be performed, allowing for fluorescence detection at very low concentrations. nih.govresearchgate.net

LC coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the sensitive and selective quantification of drugs in biological matrices. phenomenex.com This technique combines the separation power of HPLC with the high specificity of mass spectrometry. Electrospray ionization (ESI) is a common ionization source used for piperazine analysis, typically in the positive ion mode. nih.govunmc.eduresearchgate.net The use of Multiple Reaction Monitoring (MRM) allows for highly specific and sensitive quantification by monitoring a specific precursor ion to product ion transition. unmc.eduresearchgate.net LC-MS/MS methods have been successfully used to detect and quantify various piperazine derivatives in urine and plasma. mdma.chnih.govsemanticscholar.org

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Effective sample preparation is crucial to remove interferences from the sample matrix (like proteins and phospholipids (B1166683) in blood) and to concentrate the analyte before analysis. phenomenex.com

Liquid-Liquid Extraction (LLE) : This is a common and straightforward method where the sample is alkalinized to ensure the piperazine is in its free base form, and then extracted into an immiscible organic solvent. nih.govresearchgate.net

Solid-Phase Extraction (SPE) : SPE offers a more controlled and often cleaner extraction. nih.gov It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. nih.govresearchgate.net After washing away interferences, the analyte is eluted with a small volume of solvent. Mixed-mode cation exchange (MCX) cartridges are particularly effective for extracting basic compounds like piperazines from biological fluids. researchgate.net

Microextraction in Packed Sorbent (MEPS) : This is a miniaturized version of SPE that uses a very small amount of sorbent, suitable for small sample volumes like 0.1 mL of urine. nih.gov

Spectroscopic Characterization in Analytical Contexts

While chromatography provides separation and initial detection, spectroscopy is used for definitive structural identification. In analytical contexts, mass spectrometry, as part of GC-MS and LC-MS, is the primary spectroscopic tool. nih.gov The mass spectrum provides the molecular weight and fragmentation pattern of the compound, which acts as a chemical fingerprint for identification. mdma.chnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the structural elucidation of new psychoactive substances, providing detailed information about the chemical structure, but it is less common for routine quantification in forensic labs. nih.gov

Forensic and Clinical Applications in Biological Samples

The analytical methods described are applied in forensic and clinical settings to analyze biological samples like urine and blood. researchgate.net In cases of suspected drug use or overdose, these techniques can confirm the presence and concentration of piperazine derivatives. scholars.directnih.gov Validated GC-MS and LC-MS/MS methods are essential for providing reliable evidence in legal proceedings and for informing clinical decisions. scholars.directnih.gov The analysis of urine is particularly common as it is non-invasive and drugs or their metabolites can often be detected for a longer period than in blood. mdma.chnih.gov For example, a full scan GC-MS screen can detect the presence of piperazines in urine, with subsequent confirmation and quantification performed by a more sensitive technique like LC-MS/MS. nih.govresearchgate.net

Therapeutic Applications and Future Perspectives

Drug Discovery and Development Pipeline

The journey of a piperazine-containing compound from a laboratory curiosity to a clinically approved drug follows a well-established pipeline. This process begins with the identification of a "hit" compound, often through high-throughput screening of chemical libraries or rational drug design. The initial hit then undergoes a process of lead optimization, where medicinal chemists synthesize and test numerous derivatives to improve potency, selectivity, and pharmacokinetic properties. Promising lead compounds advance to preclinical testing, which involves in vitro and in vivo studies to assess their efficacy and safety in cellular and animal models of disease.

While specific pipeline data for 1-(3,3,3-Trifluoropropyl)piperazine is not publicly available, the development of other piperazine (B1678402) derivatives serves as a valuable template. For instance, numerous piperazine-containing compounds have entered clinical trials for various conditions, including antipsychotic agents like those targeting dopamine (B1211576) and serotonin (B10506) receptors. The development of these compounds underscores the potential for piperazine derivatives to successfully navigate the rigorous drug development process.

Potential as Lead Compounds in Specific Therapeutic Areas

The trifluoropropyl-piperazine scaffold is a promising starting point for the development of new drugs targeting a range of diseases, particularly those affecting the central nervous system (CNS) and in the field of oncology.

Central Nervous System (CNS) Disorders:

Piperazine derivatives have long been a mainstay in the treatment of CNS disorders. The introduction of fluorine can further enhance their utility. Research has shown that piperazine derivatives can act as agonists for various receptors in the brain, including serotonin and dopamine receptors, which are implicated in conditions like schizophrenia and anxiety. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) has been studied for its effects on locomotor activity and its interaction with serotonin receptors. The trifluoromethyl group in TFMPP is a key feature that influences its biological activity.

Neurodegenerative Diseases:

The potential of piperazine derivatives in treating neurodegenerative diseases like Alzheimer's is an active area of research. Studies have identified piperazine derivatives as potential neuroprotective agents. One mechanism of action involves the activation of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in protecting dendritic spines from amyloid toxicity. While the specific compound this compound has not been explicitly named in these studies, the promising results with other piperazine derivatives suggest that it could be a valuable scaffold for developing new treatments for Alzheimer's and other neurodegenerative conditions.

Oncology:

The piperazine moiety is also a key feature in many anticancer agents. The introduction of a trifluoromethyl group can enhance the anticancer properties of these compounds. For instance, some arylpiperazine derivatives have shown potent antagonistic activity against the androgen receptor, which is a key target in prostate cancer. Furthermore, piperazine-containing compounds have been investigated for their ability to disrupt tumor vasculature and induce mitotic arrest in cancer cells. The cytotoxic effects of these compounds have been studied in various cancer cell lines, including leukemia, colon, and breast cancer. The presence of fluorine on the arylpiperazine pharmacophore has been shown to enhance the anti-inflammatory and, by extension, potential anticancer properties of these molecules.

Table 1: Examples of Biologically Active Piperazine Derivatives

| Compound/Derivative Class | Therapeutic Area | Reported Activity/Target |

| Piperazine (PPZ) Derivatives | Alzheimer's Disease | Potentiate TRPC6 channels, neuroprotective effects. |

| Trifluoromethylpyridine Piperazine Derivatives | Plant Activators | Antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | CNS Disorders | Serotonin receptor agonist, affects locomotor activity. |

| Arylpiperazine Derivatives | Cancer | Androgen receptor antagonists, cytotoxic activity against various cancer cell lines. |

| Fluorinated Piperazine-based Amino Acid Derivatives | Antiplasmodial | Inhibitory activity against Plasmodium falciparum. |

Challenges and Opportunities in Developing Fluorinated Piperazine Derivatives

The development of fluorinated piperazine derivatives presents both unique challenges and significant opportunities in drug discovery.

Challenges:

The synthesis of fluorinated compounds can be complex. Introducing fluorine atoms into a molecule often requires specialized reagents and reaction conditions. For instance, the synthesis of all-cis-(multi)fluorinated piperidines, which shares similarities with piperazine synthesis, can be impractical and require multi-step processes. The synthesis of this compound itself likely involves specific precursors and reaction pathways to incorporate the trifluoropropyl group onto the piperazine ring.

Opportunities:

Despite the synthetic challenges, the incorporation of fluorine offers substantial advantages. The carbon-fluorine bond is exceptionally strong, which can lead to increased metabolic stability of the drug molecule. This can result in a longer half-life in the body, potentially allowing for less frequent dosing. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, leading to enhanced binding affinity and selectivity for its biological target. This can translate to a more potent drug with fewer off-target side effects. The presence of fluorine can also improve a drug's ability to cross the blood-brain barrier, which is crucial for treating CNS disorders.

Emerging Research Directions

The versatility of the fluorinated piperazine scaffold continues to drive research into new therapeutic applications. Emerging areas of interest include the development of novel anti-infective agents. For example, fluorinated piperazine-based amino acid derivatives have shown promising activity as antiplasmodial agents for the treatment of malaria. Another novel direction is the targeting of gut microbial enzymes. Advanced piperazine-containing inhibitors are being developed to target microbial β-glucuronidases, which are linked to gut toxicity from certain drugs. These emerging applications highlight the broad potential of fluorinated piperazine derivatives to address a wide range of unmet medical needs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.